3-(2-Nitrophenoxy)propane-1,2-diol
Overview
Description
3-(2-Nitrophenoxy)propane-1,2-diol is an organic compound with the molecular formula C₉H₁₁NO₅ and a molecular weight of 213.19 g/mol . It is characterized by the presence of a nitrophenoxy group attached to a propane-1,2-diol backbone. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenoxy)propane-1,2-diol typically involves the reaction of 2-nitrophenol with 3-chloro-1,2-propanediol . The reaction is carried out under basic conditions, often using potassium carbonate as a base, to facilitate the nucleophilic substitution of the chlorine atom by the nitrophenoxy group. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters helps in achieving higher efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrophenoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl groups in the propane-1,2-diol moiety can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Acid chlorides or alkyl halides are typically used in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of nitroquinones or other oxidized phenolic compounds.
Reduction: Formation of 3-(2-aminophenoxy)propane-1,2-diol.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Scientific Research Applications
3-(2-Nitrophenoxy)propane-1,2-diol finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenoxy)propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in electron transfer reactions, while the diol moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Aminophenoxy)propane-1,2-diol
- 3-(2-Methoxyphenoxy)propane-1,2-diol
- 3-(2-Chlorophenoxy)propane-1,2-diol
Uniqueness
3-(2-Nitrophenoxy)propane-1,2-diol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(2-nitrophenoxy)propane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c11-5-7(12)6-15-9-4-2-1-3-8(9)10(13)14/h1-4,7,11-12H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYIKGCZHKHONW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603456 | |
Record name | 3-(2-Nitrophenoxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20603456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61396-67-6 | |
Record name | 3-(2-Nitrophenoxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20603456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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